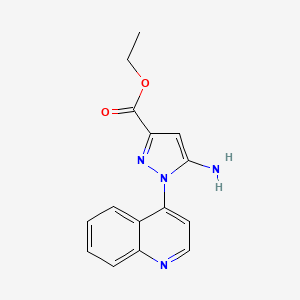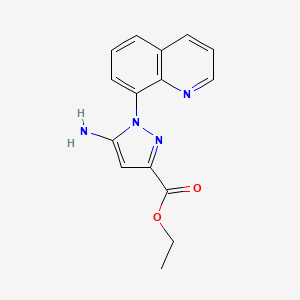
Ethyl 5-amino-1-(5-quinolyl)pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-amino-1-(5-quinolyl)pyrazole-3-carboxylate is a heterocyclic compound that features a pyrazole ring fused with a quinoline moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both quinoline and pyrazole rings in its structure makes it a versatile scaffold for the development of various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-1-(5-quinolyl)pyrazole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl 5-amino-1H-pyrazole-3-carboxylate with 5-chloroquinoline under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and reagents are often chosen to minimize costs and environmental impact, with a focus on green chemistry principles .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-amino-1-(5-quinolyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The quinoline ring can be reduced under hydrogenation conditions.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Hydrolysis can be performed using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Reduced quinoline derivatives.
Substitution: Carboxylic acid derivatives.
Applications De Recherche Scientifique
Ethyl 5-amino-1-(5-quinolyl)pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific electronic and photophysical properties.
Mécanisme D'action
The mechanism of action of Ethyl 5-amino-1-(5-quinolyl)pyrazole-3-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit specific kinases involved in cancer cell proliferation or interact with bacterial enzymes, leading to antimicrobial effects. The quinoline and pyrazole rings play a crucial role in these interactions by providing a rigid framework that can fit into the active sites of target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 5-amino-1H-pyrazole-3-carboxylate: Lacks the quinoline moiety, making it less versatile in biological applications.
5-Amino-1-(5-quinolyl)pyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
Quinoline derivatives: While they share the quinoline ring, they lack the pyrazole moiety, limiting their range of chemical reactions.
Uniqueness
Ethyl 5-amino-1-(5-quinolyl)pyrazole-3-carboxylate is unique due to the combination of the quinoline and pyrazole rings, which provides a versatile scaffold for the development of various biologically active molecules. This dual-ring structure allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis .
Propriétés
IUPAC Name |
ethyl 5-amino-1-quinolin-5-ylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-2-21-15(20)12-9-14(16)19(18-12)13-7-3-6-11-10(13)5-4-8-17-11/h3-9H,2,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMODTURXRHSHCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)N)C2=CC=CC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5-amino-4-bromo-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate](/img/structure/B7951499.png)
![Ethyl 5-amino-1-[3-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate](/img/structure/B7951500.png)









